N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
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Overview
Description
N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and an aminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Buchwald-Hartwig arylamination reaction, which is used to form the carbon-nitrogen bonds . This reaction often employs palladium catalysts and ligands under controlled conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
675133-16-1 |
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Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[1-[(4-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H22N4/c21-17-6-4-15(5-7-17)13-24-11-9-18(14-24)23-20-3-1-2-16-12-22-10-8-19(16)20/h1-8,10,12,18,23H,9,11,13-14,21H2 |
InChI Key |
PGURUUZUUGMTJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)N |
Origin of Product |
United States |
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